2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a cyclopropyl group and two N-(2-chlorobenzyl)-N-ethylacetamide moieties. The presence of the cyclopropyl group contributes to the compound's potential biological activity and chemical reactivity.
This compound can be classified under several categories:
The compound's synthesis and characterization are documented in various chemical databases, including BenchChem and PubChem, which provide insights into its properties and potential applications.
The synthesis of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) typically involves the following steps:
The molecular structure of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) can be represented as follows:
The compound may undergo various chemical reactions, including:
The mechanism of action for 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) is hypothesized based on its structural properties:
Data supporting these mechanisms would typically come from in vitro studies assessing binding affinities and biological activity.
The scientific uses of 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) include:
The compound 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) (CAS: 1353964-61-0) exemplifies a structurally sophisticated bis-acetamide derivative. Its IUPAC name systematically delineates its core features:
Its molecular formula (C₂₅H₃₁Cl₂N₃O₂; MW: 476.44 g/mol) features a cyclopropylazanediyl bridge connecting two identical acetamide arms. Each arm contains:
O=C(N(CC1=CC=CC=C1Cl)CC)CN(CC(N(CC2=CC=CC=C2Cl)CC)=O)C3CC3
) confirms C₂ symmetry, a design strategy often employed to improve binding specificity and metabolic stability [6]. Table 1: Structural Comparison of Key Bis-Acetamide Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide | 1353964-61-0 | C₂₅H₃₁Cl₂N₃O₂ | Cyclopropyl bridge, dual 2-Cl-benzyl/ethyl groups |
Acetamide, N,N'-(ethenylmethylsilylene)bis[N-ethyl- | 14440330 (CID) | C₁₁H₂₂N₂O₂Si | Silicone-based bridge, no halogen |
N,N-Bis(2-chloroethyl)acetamide | 19945-22-3 | C₆H₁₁Cl₂NO | Linear alkyl chain, chloroethyl groups |
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | 670477 (CID) | C₁₁H₁₄ClNO | Monomeric, methyl/ethyl-phenyl backbone |
The cyclopropylazanediyl moiety serves as a strategic three-dimensional scaffold that profoundly influences bioactive molecule design. Its geometric constraints impose:
In directed evolution studies, cyclopropyl-containing hybrids demonstrated enhanced fitness inheritance across generations due to their metabolic stability—enabling iterative optimization of binding traits [4]. This moiety also facilitates π-alkyl interactions with aromatic residues (e.g., phenylalanine, tyrosine) in hydrophobic protein pockets, a feature leveraged in enzyme activators targeting allosteric sites [7].
Table 2: Impact of Central Moieties on Molecular Properties
Central Moiety | Conformational Flexibility | Metabolic Stability | Electron Distribution |
---|---|---|---|
Cyclopropylazanediyl | Rigid, planar | High | Balanced σ-donor/π-acceptor |
Linear Alkylazanediyl | High flexibility | Low | Strong σ-donor |
Ethenylmethylsilylene | Semi-rigid | Moderate | Si-centric σ-acceptor |
The integration of chlorobenzyl and ethylacetamide pharmacophores has evolved through three key phases:
This evolution reflects medicinal chemistry’s shift toward C₂-symmetric scaffolds to amplify efficacy while curtailing resistance—particularly in anticancer and antimicrobial contexts where halogenated aromatics disrupt protein-DNA complexes [6] [9].
Table 3: Evolutionary Timeline of Chlorobenzyl-Ethylacetamide Hybrids
Generation | Representative Compound | Structural Advance | Limitation Addressed |
---|---|---|---|
1 (Monomeric) | N,N-Bis(2-chloroethyl)acetamide (19945-22-3) | Alkylating potency | Non-specific cytotoxicity |
2 (Hybrid) | N-(2-Chlorobenzyl)-N'-(3-methylbutyl)ethanediamide | Amide linker for proteolytic stability | Short in vivo half-life |
3 (Bridged) | 2,2'-(Cyclopropylazanediyl)bis(N-(2-chlorobenzyl)-N-ethylacetamide) | Pre-organized bivalency | Target selectivity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4